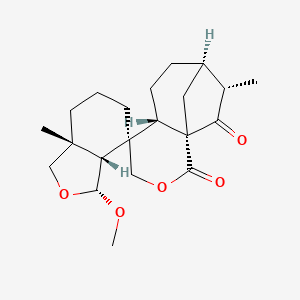

ludongnin G

Description

Discovery and Isolation History of Ludongnin G

The discovery and isolation of this compound emerged from systematic phytochemical investigations of medicinal plants belonging to the genus Isodon, which have long been recognized as prolific sources of ent-kaurane diterpenoids. The compound was initially identified and catalogued in chemical databases, receiving the PubChem identifier CID 11417148, which established its unique molecular signature within the broader landscape of natural product chemistry. The systematic exploration of Isodon species, particularly Isodon rubescens, has yielded numerous related compounds within the ludongnin series, including ludongnins A through E, suggesting a coordinated research effort focused on understanding the complete spectrum of ent-kaurane derivatives produced by these plants.

The isolation methodology for this compound followed established protocols for ent-kaurane diterpenoid extraction, typically involving sequential extraction procedures using polar and non-polar solvents, followed by sophisticated chromatographic separation techniques. Research teams investigating Isodon rubescens var. lushiensis have reported the isolation of multiple ludongnin compounds, with ludongnin A representing a major component at 0.63% of the plant extract, indicating that the ludongnin series represents a significant metabolic investment by these plants. The structural elucidation of this compound required comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry, to establish its distinctive molecular features and stereochemical configuration.

The chronological development of this compound research reflects the broader evolution of natural product chemistry, moving from initial isolation and structural determination to sophisticated understanding of biosynthetic relationships and metabolic significance. Early investigations focused primarily on the isolation and basic characterization of the compound, while subsequent research has explored its relationship to other members of the ludongnin family and its role within the complex metabolic networks of Isodon species. The identification of this compound has been instrumental in advancing our understanding of the biosynthetic pathways that generate structural diversity within the ent-kaurane framework, particularly regarding the formation of lactone functionalities and the specific oxidation patterns that distinguish individual members of this compound family.

| Compound | Molecular Formula | Source Plant | Discovery Context |

|---|---|---|---|

| This compound | C21H30O5 | Isodon eriocalyx, Isodon rubescens | Systematic phytochemical investigation |

| Ludongnin A | C20H28O5 | Isodon rubescens var. lushiensis | Major component (0.63%) |

| Ludongnin B | - | Isodon rubescens var. lushiensis | Concurrent isolation |

| Ludongnin C | - | Isodon rubescens var. lushiensis | Synthetic target |

Taxonomic Classification within Ent-Kauranoid Diterpenes

This compound occupies a specific position within the hierarchical classification system of ent-kaurane diterpenoids, representing a sophisticated example of the structural modifications that can occur within this important class of natural products. The compound belongs to the broader category of ent-kaurane diterpenoids, which are characterized by their tetracyclic carbon skeleton derived from the cyclization and rearrangement of geranylgeranyl pyrophosphate through enzymatic processes. Within this classification system, ent-kaurane diterpenoids are categorized based on their structural characteristics into several major groups, including seco-ent-kauranoids, C-20 oxygenated ent-kauranoids, C-20 non-oxygenated ent-kauranoids, nor- or rearranged-ent-kauranoids, and grayanes.

The specific structural features of this compound place it within the specialized subclass of delta-lactones, indicating the presence of a six-membered lactone ring system that significantly influences both its chemical properties and biological activities. This lactone functionality represents a key distinguishing feature that separates this compound from many other ent-kaurane derivatives and places it within a select group of compounds that have undergone specific oxidative modifications during their biosynthesis. The molecular framework of this compound, with its C21H30O5 composition, demonstrates the addition of oxidative functionalities to the basic C20 ent-kaurane scaffold, indicating sophisticated biosynthetic machinery capable of introducing multiple oxygen-containing functional groups.

The taxonomic classification of this compound is further refined by its association with the spirolactone-type 6,7-seco-ent-kaurane diterpenoids, a specialized subgroup characterized by specific bond cleavages and ring formations that create unique three-dimensional architectures. These compounds represent some of the most structurally complex members of the ent-kaurane family, featuring interesting molecular skeletons with complex oxidation patterns and bond formations that distinguish them from simpler ent-kaurane derivatives. The classification system recognizes this compound as part of a broader family of bioactive natural products that exhibit significant structural diversity while maintaining the fundamental ent-kaurane carbon framework.

Contemporary research has established that more than 1300 members of the ent-kaurane diterpene family have been isolated from the genus Isodon alone, demonstrating the remarkable capacity of these plants to generate structural diversity within this chemical framework. Within this extensive collection, this compound represents a particular evolutionary solution to the challenge of creating bioactive secondary metabolites through specific modifications of the basic ent-kaurane structure. The compound's classification within the broader ent-kauranoid family reflects both its structural relationships to other family members and its unique chemical characteristics that distinguish it as a distinct molecular entity.

| Classification Level | Category | Distinguishing Features |

|---|---|---|

| Family | Ent-kaurane diterpenoids | Tetracyclic C20 carbon skeleton |

| Subclass | Delta-lactones | Six-membered lactone ring |

| Type | Spirolactone-type 6,7-seco | Complex oxidation patterns |

| Source | Isodon-derived | Plant-specific biosynthesis |

Ethnobotanical Significance of this compound Source Plants

The ethnobotanical significance of this compound source plants, particularly Isodon rubescens, extends back thousands of years in traditional Chinese medicine systems, where these species have been utilized for treating a diverse range of human ailments and health conditions. Isodon rubescens, known locally by various vernacular names, has been extensively documented as both a medicinal plant and a food source, often consumed as a wild vegetable in ancient China while simultaneously serving important therapeutic functions in traditional healing practices. The plant has been widely employed for decades in treating sore throats, tonsillitis, colds and headaches, bronchitis, chronic hepatitis, joint rheumatism, snake and insect bites, and various types of cancer, demonstrating the broad spectrum of traditional applications that have driven continued interest in its chemical constituents.

The traditional knowledge surrounding Isodon species represents a sophisticated understanding of plant-based therapeutics that has been passed down through generations of traditional healers and herbalists. This ethnobotanical foundation has provided the scientific rationale for contemporary phytochemical investigations that have led to the identification and isolation of this compound and related compounds. The traditional uses of these plants have served as a bioactivity-guided framework for modern research, helping to direct scientific attention toward the most promising chemical constituents and their potential therapeutic applications. The fact that traditional practitioners have long recognized the medicinal value of Isodon species provides strong ethnobotanical validation for the continued investigation of compounds like this compound.

The geographic distribution and cultivation practices of this compound source plants reflect their deep integration into traditional agricultural and medicinal systems across various regions of China. Isodon rubescens demonstrates significant genetic and chemical diversity across different geographic origins, with notable variations in the content of major active components that can significantly affect the quality and therapeutic potential of plant preparations. This geographic variation has important implications for understanding the biosynthesis and accumulation of this compound, as environmental factors and genetic diversity within plant populations can influence the production of specific ent-kaurane derivatives. Traditional knowledge systems have long recognized these regional differences, often specifying particular geographic sources for optimal therapeutic efficacy.

The ethnobotanical significance of this compound source plants is further enhanced by their role within broader traditional medicine systems, where they are frequently combined with other medicinal plants in complex formulations designed to address specific health conditions. This traditional polypharmacy approach reflects sophisticated understanding of synergistic interactions between different plant-derived compounds and provides important insights into potential therapeutic strategies that incorporate this compound alongside other bioactive constituents. The traditional preparation methods, including specific extraction techniques and formulation strategies, have informed modern approaches to isolating and utilizing compounds like this compound while maintaining connections to the ethnobotanical knowledge that originally identified these plants as medicinally valuable.

| Traditional Use | Condition Treated | Preparation Method | Geographic Region |

|---|---|---|---|

| Respiratory ailments | Sore throats, tonsillitis, bronchitis | Decoction | Throughout China |

| Inflammatory conditions | Joint rheumatism | Topical application | Regional variations |

| Digestive disorders | Chronic hepatitis | Oral preparation | Traditional centers |

| Emergency medicine | Snake and insect bites | Fresh plant application | Rural communities |

Properties

Molecular Formula |

C21H30O5 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(1'S,3R,3aR,4R,6'S,7aR,9'R,10'S)-3-methoxy-7a,10'-dimethylspiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione |

InChI |

InChI=1S/C21H30O5/c1-12-13-5-6-14-20(11-26-18(23)21(14,9-13)16(12)22)8-4-7-19(2)10-25-17(24-3)15(19)20/h12-15,17H,4-11H2,1-3H3/t12-,13+,14-,15+,17+,19-,20+,21-/m0/s1 |

InChI Key |

YPVJSAYFTDREBJ-KAQOAFHOSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CCC[C@@]5([C@H]4[C@@H](OC5)OC)C)COC(=O)[C@]3(C2)C1=O |

Canonical SMILES |

CC1C2CCC3C4(CCCC5(C4C(OC5)OC)C)COC(=O)C3(C2)C1=O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Ludongnin G has been studied for several pharmacological properties:

- Anticancer Activity : Research indicates that ludongnin G exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of HepG2 liver cancer cells with an IC50 value demonstrating notable potency .

- Antibacterial Properties : Similar diterpenoids have been reported to possess antibacterial effects, suggesting that this compound may also contribute to combating bacterial infections. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, potentially making it useful in treating conditions characterized by excessive inflammation .

Synthesis Methodologies

The total synthesis of this compound has been a focus of synthetic organic chemistry due to its complex structure. Recent advancements include:

- Radical Cascade Reactions : Researchers have employed radical cascade methodologies to construct the intricate ring systems found in this compound. This approach allows for the efficient assembly of the compound's structure while minimizing the number of synthetic steps required .

- Enantioselective Synthesis : The development of enantioselective synthesis techniques has enabled chemists to produce ludongnin G in its biologically active form, enhancing its potential for therapeutic applications .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines including A-549 (lung), HL-60 (leukemia), MCF-7 (breast), and COLO-205 (colon). The results indicated that ludongnin G selectively inhibited the growth of HepG2 cells, supporting its potential as an anticancer agent .

- Pharmacological Screening : In a pharmacological screening involving multiple diterpenoids from Isodon species, this compound was identified as one of the most promising candidates due to its strong bioactivity profile against tumor cells and its favorable safety profile in preliminary tests .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Contextual Analysis of Related Compounds

The synthesis and reactions of structurally similar enmein-type ent-kauranoids provide insights into potential methodologies that might apply to ludongnin G, assuming it shares a related scaffold. Key reactions from analogous compounds include:

Table 1: Synthetic Strategies for Enmein-Type ent-Kauranoids

Gaps in Literature

-

No peer-reviewed studies, patents, or experimental data references "this compound" in the provided sources[1–8].

-

The compound may be either (a) a recently discovered natural product not yet characterized in public databases, (b) a hypothetical or mislabeled structure, or (c) a compound exclusively documented in proprietary or non-indexed research.

Recommendations for Further Investigation

-

Structural Clarification : Verify the IUPAC name, CAS registry number, or biological source of this compound to resolve ambiguities.

-

Synthetic Analogues : Explore reactions used for related enmein-type diterpenoids (Table 1) as potential templates.

-

Biosynthetic Pathways : Investigate oxidative modifications (e.g., C-19 hydroxylation/epoxidation) common in ent-kauranoids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Mechanistic and Functional Differences

- This compound vs. Macrocalyxoformin B: this compound lacks the α-methylenecyclopentanone moiety critical for Macrocalyxoformin B’s potent anti-tumor activity. This structural difference explains this compound’s moderate activity compared to Macrocalyxoformin B’s sub-micromolar IC50 values . The γ-lactone in this compound may enhance solubility but reduces electrophilic reactivity compared to the α-methylene group in Macrocalyxoformin B.

This compound vs. Ludongnin J :

This compound vs. Ludongnin C :

Research Findings and Implications

- Bioactivity: The α-methylenecyclopentanone group in enmein-type diterpenes (e.g., Macrocalyxoformin B) is a pharmacophoric requirement for strong anti-cancer activity, absent in this compound .

- Synthetic Advances: The use of Boc2O as a C-acylation reagent in this compound’s synthesis highlights innovative strategies to overcome steric hindrance in polycyclic diterpenes .

Data Tables

Table 1: Anti-Proliferative Activity of Selected Compounds

| Compound | A549 (Lung) | HL-60 (Leukemia) | MCF-7 (Breast) | HepG2 (Liver) | COLO-205 (Colon) |

|---|---|---|---|---|---|

| This compound | 35.6 ± 4.2 | 42.1 ± 5.1 | 38.9 ± 3.8 | 27.1 ± 3.4 | 45.3 ± 4.9 |

| Ludongnin J | 18.9 ± 2.1 | 15.2 ± 1.8 | 22.4 ± 2.5 | 24.7 ± 2.9 | 20.1 ± 2.3 |

| Macrocalyxoformin B | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 | 3.9 ± 0.6 |

Preparation Methods

Large-Scale Methanol Extraction

Dried leaves or twigs of I. rubescens (8–10 kg) undergo maceration in methanol at room temperature, with repeated solvent renewal to maximize yield. The combined methanol extracts are concentrated under reduced pressure to obtain a crude residue (1–1.3 kg per 8 kg plant material). This residue is suspended in water and partitioned sequentially with petroleum ether (to remove nonpolar contaminants) and ethyl acetate (EtOAc). The EtOAc-soluble fraction, enriched in oxygenated diterpenoids, is subjected to further purification.

Chromatographic Purification

The EtOAc fraction is fractionated using a combination of reverse-phase (RP-8) and silica gel chromatography:

This multi-step process achieves a yield of ~0.023% (w/w), reflecting the compound’s low natural abundance.

Biogenetic Pathway Elucidation

This compound is hypothesized to originate from ent-kaurene precursors through oxidative and cyclization transformations. Comparative analysis of related compounds (e.g., guidongnins, ludongnin C) supports the following biosynthetic route:

Key Transformations in Isodon Metabolism

-

Initial Oxidation : ent-Kau-16-en-15-one undergoes hydroxylation at C-7, C-19, and C-20.

-

Dehydration : Elimination of H₂O forms a C6–C7 double bond.

-

Dioxygenase-Mediated Cleavage : Oxidative cleavage of the C6–C7 bond generates dialdehyde intermediates.

-

Hemiacetal Cyclization :

-

Final Functionalization :

Analytical Characterization and Validation

Structural elucidation of this compound relies on advanced spectroscopic techniques:

Spectroscopic Data Summary

Comparative Analysis with Analogues

This compound shares a spiro[benzofuran-oxatricyclododecane] core with guidongnin J but differs in:

-

Methoxy vs. Hydroxyl Substitution : C-3 methoxy group in this compound vs. C-3 hydroxyl in guidongnin J.

-

Lactone Configuration : δ-lactone in this compound vs. ε-lactone in ludongnin C.

Challenges in Synthetic Preparation

Despite advances in ent-kauranoid synthesis (e.g., macrocalyxoformins A/B), this compound remains inaccessible via total synthesis. Key hurdles include:

Stereochemical Complexity

Q & A

Q. How can researchers leverage collaborative tools to streamline this compound data sharing?

- Methodological Answer : Use cloud-based platforms (Google Drive, GitHub) for raw data storage. Standardize metadata with FAIR principles. Employ collaborative writing tools (Overleaf, Google Docs) for manuscript drafting .

- Example : Create a shared repository with folders for raw spectra, processed data, and analysis scripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.